N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves aza-Claisen rearrangement of α,β-unsaturated enals with cyclic β vinylogous amides under oxidative conditions . This strategy represents a unique NHC-activation-based path with the use of 6-aminouracils as stable α,β-diEWG cyclic vinylogous amides for the efficient synthesis of bicyclic N-unprotected lactams .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidine core. This structure is similar to nitrogen bases present in DNA and RNA . The 1H NMR spectra of similar compounds exhibit a singlet at δ = 5.90–6.10 ppm assigned to the aliphatic methine proton .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex due to its structure. The reactions of NHCs with α,β-unsaturated enol esters or acyl fluorides, ynals, 2-bromoenals, or stoichiometric oxidation of Breslow intermediates are some of the well-studied paths of generating α,β-unsaturated acyl azoliums .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of derivatives related to the core chemical structure for evaluating their anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents. These compounds showed potential cytotoxic effects against certain cancer cell lines and 5-lipoxygenase inhibition activities, contributing to understanding the structure-activity relationship (SAR) within this chemical framework (Rahmouni et al., 2016).
Enzymatic Activity Enhancement
Another study by Mohamed Abd and Gawaad Awas (2008) explored the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, revealing these compounds' potent effect on increasing the reactivity of cellobiase, an enzyme crucial for cellulose breakdown. This research demonstrates the compound's potential in enhancing enzymatic activities, which could be beneficial in biotechnological applications and biofuel production (Mohamed Abd & Gawaad Awas, 2008).
Antimicrobial and Anti-Proliferative Activities
Further studies delve into the synthesis of pyrazolopyrimidin-4-ones and their derivatives, focusing on their antimicrobial and anti-proliferative activities. For example, synthesis efforts have led to compounds demonstrating significant antistaphylococcal activity, suggesting potential for developing new antimicrobial agents. Such studies are crucial for discovering novel therapeutic agents amid growing antibiotic resistance (E. Kostenko et al., 2008).
Molecular Docking and DFT Studies
The synthesis and biological evaluation of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives by Asmaa M. Fahim et al. (2021) included molecular docking and density functional theory (DFT) studies. These compounds showed inhibitory effects on breast and liver cancer cells, surpassing the reference drug doxorubicin in some cases. Molecular docking studies provided insights into the compounds' interaction with various proteins, aiding in the rational design of new anticancer agents with enhanced efficacy (Asmaa M. Fahim et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair damage .
Mode of Action
The compound acts as an inhibitor of PARP-1 . By inhibiting PARP-1, the compound potentiates the effect of DNA damaging cytotoxic agents, compromising the cancer cell DNA repair mechanism . This results in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the normal function of the DNA repair mechanism, leading to genomic dysfunction and ultimately cell death .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes the compound a potential therapeutic agent for cancer treatment, as it can potentiate the effect of DNA damaging cytotoxic agents .
Future Directions
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-12(10(2)21(3)20-9)14(23)18-7-8-22-15(24)11-5-4-6-17-13(11)19-16(22)25/h4-6H,7-8H2,1-3H3,(H,18,23)(H,17,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQLKYKMLOUNKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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